

# enzymatic conversion of isopulegone to menthol isomers including neoisomenthol

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## Compound of Interest

Compound Name: (-)-Neoisomenthol

Cat. No.: B3416159

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## Application Note: Enzymatic Synthesis of Menthol Isomers from Isopulegone

Audience: Researchers, scientists, and drug development professionals.

Introduction Menthol, a cyclic monoterpene alcohol, is a high-value compound extensively used in pharmaceuticals, cosmetics, and food industries for its characteristic cooling sensation and aroma.[1][2] The most commercially valuable isomer is (-)-menthol.[1][2] Traditional production relies on extraction from mint plants (*Mentha* species) or chemical synthesis, which can be limited by agricultural variables or involve harsh chemical processes. Biocatalytic synthesis using enzymes offers a sustainable and highly specific alternative for producing menthol and its various isomers, such as neoisomenthol, from precursors like isopulegone. This document outlines the enzymatic pathway and provides detailed protocols for the conversion of (+)-cis-isopulegone into various menthol isomers using a one-pot enzymatic cascade.

## Biocatalytic Conversion Pathway

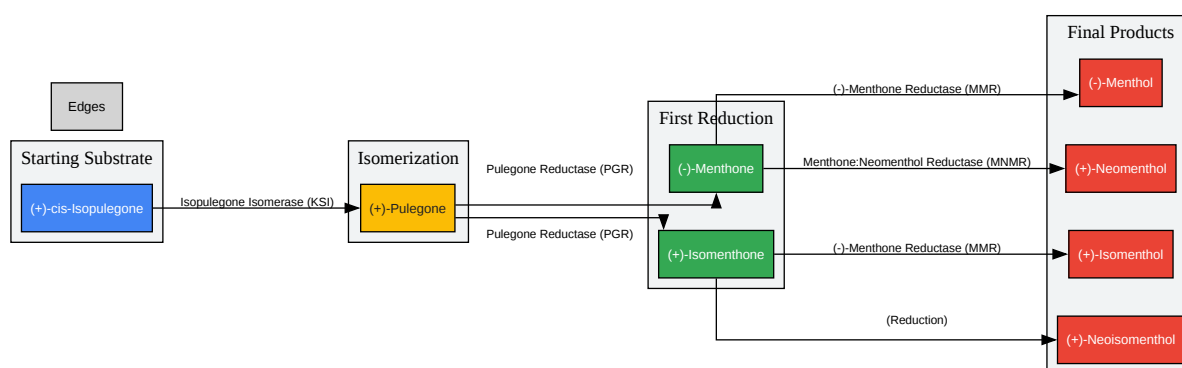
The conversion of (+)-cis-isopulegone to menthol isomers involves a multi-step enzymatic cascade. The pathway typically requires three key enzymes:

- Isopulegone Isomerase (IPGI): This enzyme catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone. As the native IPGI from *Mentha piperita* has not been fully

identified, an engineered  $\Delta 5$ -3-ketosteroid isomerase (KSI) from *Pseudomonas putida* has been shown to effectively perform this function.[1][2][3]

- Pulegone Reductase (PGR): This NADPH-dependent enzyme reduces (+)-pulegone to the ketone intermediates (-)-menthone and (+)-isomenthone.[1][4][5]
- Menthone Reductases: These enzymes catalyze the final reduction step to produce menthol isomers.
  - (-)-Menthone:(-)-Menthol Reductase (MMR) reduces (-)-menthone to the desired (-)-menthol.[1][2]
  - (-)-Menthone:(+)-Neomenthol Reductase (MNMR) can also be used, which reduces (-)-menthone to (+)-neomenthol. MMR also exhibits activity towards (+)-isomenthone to produce other isomers.

The overall pathway allows for the synthesis of various menthol stereoisomers depending on the specific reductases used.



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Caption: Enzymatic cascade for the conversion of (+)-cis-isopulegone to menthol isomers.

## Quantitative Data Summary

The efficiency of the enzymatic conversion can be evaluated by the yield and stereoselectivity of the products. The tables below summarize quantitative data from biocatalytic reactions.

Table 1: Product Distribution from the Reduction of (+)-Pulegone by Pulegone Reductase (PGR).

Enzyme Source	Substrate	(-)-Menthone (%)	(+)-Isomenthone (%)	Reference
Mentha piperita (MpPGR)	(+)-Pulegone	67	33	[4]
Mentha piperita (recombinant)	(+)-Pulegone	49	51	[1][2]
Nicotiana tabacum (NtDBR)	(+)-Pulegone	55	45	[6]

Table 2: Product Yields in a One-Pot Conversion of (+)-cis-Isopulegone.

Reaction Type	(-)-Menthol (μM)	(+)-Isomenthone (μM)	(-)-Menthone (μM)	Total Yield (%)	Reference
Purified Enzymes (KSI, MpPGR, MMR)	53	9	8	~10%	<a href="#">[1]</a>
Whole Cells (co-expressing three enzymes)	159	10	9	27%	<a href="#">[1]</a>

## Experimental Protocols

This section provides detailed protocols for the expression and purification of the required enzymes and their application in a one-pot biocatalytic reaction.

### Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the expression of C-terminally His6-tagged enzymes (e.g., KSI variant, MpPGR, MMR) in *E. coli* and subsequent purification.[\[1\]](#)[\[2\]](#)

#### 1. Gene Synthesis and Cloning:

- Codon-optimize the gene sequences for the selected enzymes (KSI, PGR, MMR) for expression in *E. coli*.
- Synthesize the genes and subclone them into a pET expression vector (e.g., pET21b) containing a C-terminal His6-tag sequence.[\[1\]](#)[\[2\]](#)

#### 2. Transformation:

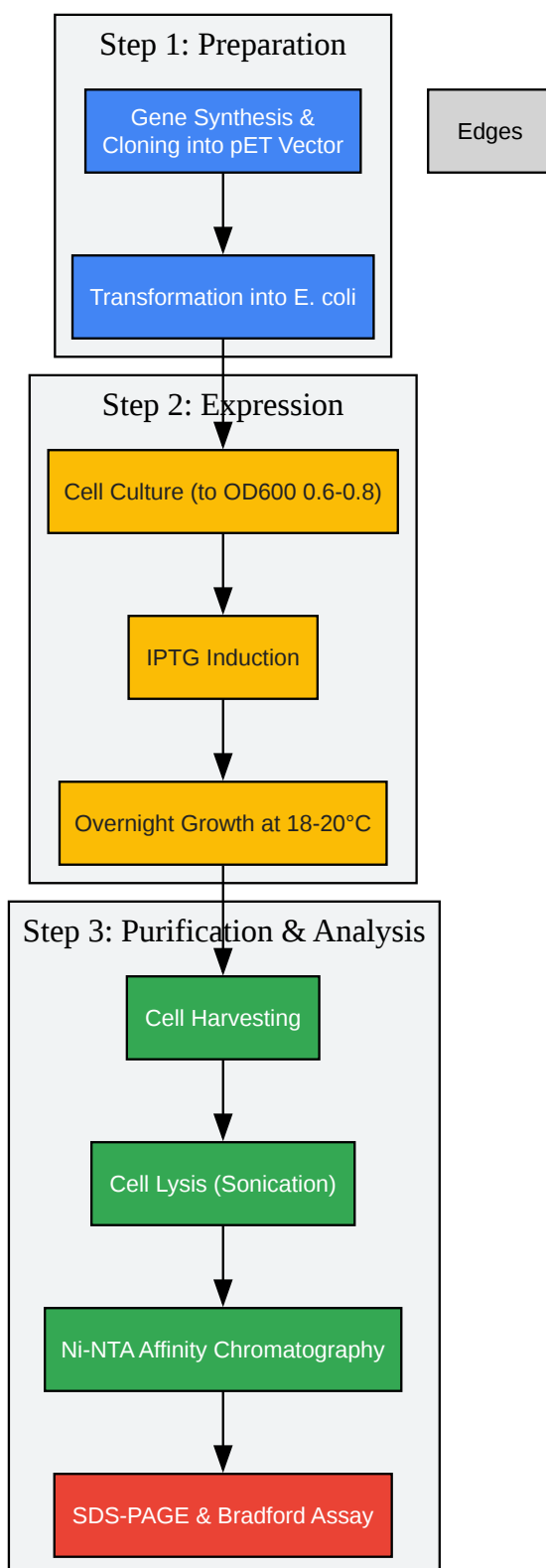
- Transform the expression constructs into a suitable E. coli expression strain, such as T7 Express or BL21(DE3).[\[1\]](#)[\[7\]](#)
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[\[2\]](#)

### 3. Protein Expression:

- Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of LB medium.
- Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[8\]](#)
- Cool the culture to a lower temperature (e.g., 18-20°C) and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[\[1\]](#)[\[7\]](#)
- Continue incubation at the lower temperature for 16-24 hours with shaking.[\[1\]](#)[\[7\]](#)

### 4. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation (e.g., 12,000 rpm for 10 min).[\[8\]](#)
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.0, containing lysozyme and DNase).
- Lyse the cells by sonication on ice.[\[7\]](#)
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's protocol.[\[2\]](#)
- Elute the purified protein and verify its purity and concentration using SDS-PAGE and a Bradford assay.[\[2\]](#)



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Caption: Workflow for recombinant enzyme expression and purification.

## Protocol 2: One-Pot Enzymatic Conversion of Isopulegone

This protocol describes a one-pot reaction using the purified enzymes to convert (+)-cis-isopulegone to menthol isomers.[\[1\]](#)

### 1. Reaction Setup:

- Prepare a reaction mixture in a total volume of 200-400  $\mu$ L.
- The reaction buffer should be 50 mM Tris-HCl at pH 7.0.[\[1\]](#)

### 2. Component Concentrations:

- Substrate: (+)-cis-isopulegone at a final concentration of 1 mM.[\[1\]](#)
- Enzymes:
  - KSI (Isopulegone Isomerase): 10  $\mu$ M
  - MpPGR (Pulegone Reductase): 1  $\mu$ M
  - MMR (Menthone Reductase): 0.3  $\mu$ M
- Cofactor Recycling System:
  - NADP<sup>+</sup>: 10  $\mu$ M
  - D-glucose: 15 mM
  - Glucose Dehydrogenase (GDH): 10 U[\[1\]](#)[\[4\]](#)

### 3. Reaction Conditions:

- Incubate the reaction mixture at 30°C for 24 hours with agitation (e.g., 180 rpm).[\[1\]](#)

## Protocol 3: Product Extraction and Analysis

This protocol details the extraction and analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).

#### 1. Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard (e.g., 0.01% sec-butylbenzene).[\[2\]](#)
- Vortex the mixture vigorously to extract the organic products.
- Separate the organic phase and dry it using anhydrous  $\text{MgSO}_4$ .[\[2\]](#)

#### 2. GC-MS Analysis:

- Analyze the extracted sample using a GC-MS system.
- GC Column: Use a suitable capillary column for separating terpenes, such as a DB-WAX or HP-5MS column.[\[4\]](#)[\[9\]](#)
- Temperature Program (example):
  - Initial temperature of 85°C for 4 min.
  - Ramp to 130°C at 5°C/min.
  - Hold at 130°C for 2 min.
  - Ramp to 140°C at 5°C/min and hold for 3 min.[\[4\]](#)
- Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode over a mass range of 50–500 Da.[\[4\]](#)
- Quantification: Identify and quantify the products by comparing their retention times and mass spectra with authentic standards.[\[9\]](#) Chiral GC analysis may be required to resolve stereoisomers.[\[1\]](#)[\[4\]](#)



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